molecular formula C15H22N4O B7548420 [1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone

[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone

Cat. No. B7548420
M. Wt: 274.36 g/mol
InChI Key: BVPCDYGBOBEWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone, commonly known as MPPM, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrrolidinyl-methanone derivatives, which have been found to exhibit various biological activities. MPPM has been studied for its potential applications in the field of neuroscience, particularly as a tool for investigating the mechanisms of action of certain neurotransmitters.

Mechanism of Action

The mechanism of action of MPPM involves its binding to the dopamine transporter protein, which is located on the presynaptic membrane of dopaminergic neurons. This binding prevents the transporter from carrying out its normal function of reuptaking dopamine from the synaptic cleft, resulting in increased dopamine concentration in the synaptic cleft. This increased dopamine concentration leads to enhanced dopaminergic neurotransmission, which has been linked to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPPM has been found to produce various biochemical and physiological effects, particularly in the central nervous system. These effects include increased dopamine release, increased dopamine receptor activation, and increased dopamine-mediated behaviors. MPPM has also been found to enhance the effects of other dopaminergic drugs, such as cocaine and amphetamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPM in lab experiments is its selectivity for the dopamine transporter, which allows for the investigation of the specific role of this transporter in dopaminergic neurotransmission. However, one limitation of using MPPM is its relatively low potency compared to other dopamine transporter inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on MPPM and its potential applications. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPPM. Another area of interest is the investigation of the effects of MPPM on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of MPPM in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and addiction, warrant further investigation.

Synthesis Methods

The synthesis of MPPM involves the reaction of 4-methyl-2-pyrimidinylamine with 1-pyrrolidinylmethanone in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the pyrimidine nitrogen on the carbonyl carbon of the pyrrolidinylmethanone. The resulting product is a white crystalline solid with a melting point of around 150°C.

Scientific Research Applications

MPPM has been widely used in scientific research as a tool for investigating the mechanisms of action of certain neurotransmitters, particularly the dopamine system. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, MPPM increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.

properties

IUPAC Name

[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-12-4-7-16-15(17-12)19-10-5-13(6-11-19)14(20)18-8-2-3-9-18/h4,7,13H,2-3,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPCDYGBOBEWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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